molecular formula C7H13BrO B1291720 4-(2-Bromoethyl)tetrahydropyran CAS No. 4677-20-7

4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720
CAS No.: 4677-20-7
M. Wt: 193.08 g/mol
InChI Key: WPDAWFCZGSQOPZ-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)tetrahydropyran is an organic compound with the molecular formula C7H13BrO. It is a colorless liquid with a distinctive odor and is primarily used as a reagent and intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the synthesis of other organic bromides and in hydroxyl protection reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromoethyl)tetrahydropyran can be synthesized through the reaction of vinyl bromide with tetrahydrofuran. This reaction is typically carried out under acidic conditions, with careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to maintain the required reaction environment .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)tetrahydropyran undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydroxyl Protection Reactions: It is used in the protection of hydroxyl groups in organic synthesis, forming tetrahydropyranyl ethers.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Bromoethyl)tetrahydropyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)tetrahydropyran involves its role as a reagent in chemical reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new chemical bond. In hydroxyl protection reactions, it reacts with hydroxyl groups to form stable tetrahydropyranyl ethers, protecting the hydroxyl group from further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethyl)oxane
  • 2-(2-Bromoethoxy)tetrahydrofuran

Uniqueness

4-(2-Bromoethyl)tetrahydropyran is unique due to its specific structure, which allows it to participate in both nucleophilic substitution and hydroxyl protection reactions. Its ability to form stable tetrahydropyranyl ethers makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

4-(2-bromoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDAWFCZGSQOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627188
Record name 4-(2-Bromoethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4677-20-7
Record name 4-(2-Bromoethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)oxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (5.4 g) in dry acetone at room temperature was added lithium bromide (9 g) in one go. The reaction was heated to reflux for 4 hours, under nitrogen. The reaction was cooled to room temperature and concentrated in vacuo. The residue was taken up in dichloromethane (100 ml) and washed with water (50 ml). The organic layer was dried by passing through a hydrophobic frit, and concentrated in vacuo. The product was purified by silica chromatography (40 g) (ISCO) using a gradient elution of 0-50% cyclohexane:ethyl acetate to afford the title compound as a colourless oil (3.5 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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